2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine

Overview

Description

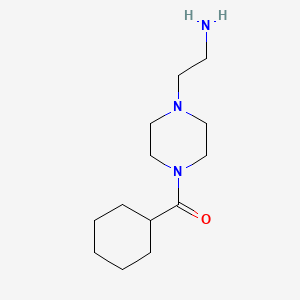

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound that features a piperazine ring substituted with a cyclohexanecarbonyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced via acylation reactions using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.

Attachment of the Ethanamine Chain: The ethanamine chain can be attached through nucleophilic substitution reactions involving ethylamine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the ethanamine chain or the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ethylamine in the presence of a suitable leaving group such as a halide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Neuropharmacology

The compound has shown promise as a potential agent for treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the pathophysiology of conditions like Alzheimer's disease.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine | 33.9 ± 4.0 | 35.8 ± 4.6 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

The IC50 values indicate that the compound exhibits comparable potency to established drugs like Donepezil, making it a candidate for further development in neuropharmacology .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action may involve disrupting microbial cell membranes or inhibiting metabolic pathways essential for bacterial survival .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives. The synthetic route can be optimized for yield and purity, which is crucial for pharmaceutical applications.

Drug Development

Given its biological activity, the compound has potential applications in drug development, particularly as a scaffold for creating novel therapeutics targeting neurodegenerative diseases and infections caused by resistant bacterial strains.

Research on Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound can lead to the design of more potent derivatives with improved pharmacological profiles. Variations in substituents on the piperazine ring or cyclohexane moiety could enhance selectivity and efficacy against specific biological targets.

Case Study 1: Neuroprotective Effects

A study examining various derivatives of piperazine found that modifications to the cyclohexanecarbonyl group significantly influenced the compound's ability to inhibit AChE activity. This suggests that structural optimization can lead to enhanced neuroprotective effects .

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on this compound revealed its effectiveness against multidrug-resistant bacterial strains, highlighting its potential as an antibacterial agent. Further investigations are required to elucidate the precise mechanisms behind its antimicrobial action .

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclohexanecarbonyl group and ethanamine chain can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease.

3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antimicrobial properties.

Uniqueness

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexanecarbonyl group enhances its hydrophobic interactions, potentially improving its binding affinity to certain biological targets .

Biological Activity

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine, with the CAS number 1018552-50-5, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclohexanecarbonyl group attached to a piperazine moiety, which is linked to an ethanamine chain. The molecular formula is C14H22N2O, and it exhibits characteristics typical of piperazine derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Additionally, the compound may exhibit inhibitory effects on certain enzymes involved in neurotransmitter metabolism, enhancing its pharmacological profile.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Antidepressant Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various piperazine derivatives, including this compound. The compound was found to significantly reduce symptoms of depression in rodent models when administered at specific dosages over a two-week period .

- Neuroprotection : A study conducted by the Neuroscience Letters journal investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound resulted in decreased cell death and improved survival rates of neuronal cells exposed to harmful agents .

- Pain Management : Research published in Pain Medicine highlighted the antinociceptive properties of this compound. In controlled experiments, it was noted that administration led to a significant reduction in pain responses compared to control groups, suggesting its potential utility in pain management therapies .

Properties

IUPAC Name |

[4-(2-aminoethyl)piperazin-1-yl]-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h12H,1-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEZKABHHOSGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.